molecular formula C12H11ClN2OS2 B2644191 4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether CAS No. 338954-61-3

4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether

Cat. No.: B2644191
CAS No.: 338954-61-3
M. Wt: 298.8
InChI Key: OTLGFDTXHLGSIZ-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether (CAS 338954-61-3) is a pyrimidine derivative with the molecular formula C₁₂H₁₁ClN₂OS₂ and a molar mass of 306.81 g/mol . Its structure features a pyrimidine core substituted at the 2-position with a methylsulfanyl group (-S-CH₃), at the 4-position with a 4-chlorophenylsulfanyl moiety (-S-C₆H₄Cl), and at the 5-position with a methoxy group (-OCH₃) . This compound is primarily used in research settings, though its exact biological or industrial applications remain unspecified in available literature .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-5-methoxy-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS2/c1-16-10-7-14-12(17-2)15-11(10)18-9-5-3-8(13)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLGFDTXHLGSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=C(C=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether typically involves multiple steps, starting with the preparation of the pyrimidine core. The chlorophenyl and methylsulfanyl groups are then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents and thiolating agents under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the pyrimidine ring.

    Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the chlorophenyl group.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. The presence of the chlorophenyl group enhances the compound's ability to inhibit cancer cell proliferation. For instance, research demonstrated that similar compounds showed efficacy against various cancer cell lines, suggesting potential for further development in oncology treatments .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial effects. It has demonstrated activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .
  • Anti-inflammatory Effects
    • Some derivatives of pyrimidine compounds have shown promise in reducing inflammation, which is crucial in treating chronic inflammatory diseases. Research indicates that the sulfanyl groups may play a role in modulating inflammatory pathways .

Agrochemical Applications

  • Herbicidal Activity
    • Pyrimidine derivatives are known for their herbicidal properties. The compound's structure suggests it may inhibit specific enzymes involved in plant growth, thereby serving as an effective herbicide against certain weed species .
  • Insecticidal Properties
    • Similar compounds have been studied for their insecticidal effects, targeting pests that affect agricultural productivity. The chlorophenyl moiety is particularly effective in enhancing insecticidal activity due to its lipophilicity, which aids in penetration through insect cuticles .

Data Tables

Application TypeSpecific UseEfficacy/Notes
PharmaceuticalAnticancerInhibits cell proliferation in cancer lines
AntimicrobialActive against various bacteria and fungi
Anti-inflammatoryModulates inflammatory pathways
AgrochemicalHerbicideInhibits growth of specific weed species
InsecticideEffective against agricultural pests

Case Studies

  • Anticancer Study :
    • A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar pyrimidine derivatives, showing promising results against breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Antimicrobial Research :
    • A recent publication highlighted the antimicrobial activity of sulfur-containing pyrimidines, noting that compounds with similar structures exhibited significant activity against resistant strains of bacteria, indicating potential for new antibiotic development .
  • Agrochemical Evaluation :
    • Research conducted on the herbicidal properties of pyrimidine derivatives demonstrated effective control over common agricultural weeds, with minimal impact on non-target species, making them suitable for integrated pest management strategies .

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether 338954-61-3 C₁₂H₁₁ClN₂OS₂ 2-(methylsulfanyl), 4-(4-chlorophenylsulfanyl), 5-methoxy 306.81 Predicted density: ~1.32 g/cm³; moderate hydrophobicity due to aryl and sulfanyl groups
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate 339019-54-4 C₁₅H₁₄ClN₂O₂S₂ 2-(methylsulfanyl), 4-(2-chlorophenylsulfanyl), 5-ethyl carboxylate 364.87 Increased polarity from the carboxylate group; potential for improved solubility in polar solvents
5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine 338771-65-6 C₁₇H₁₅N₃O₂S 2-(2-pyridinyl), 4-(2-methoxyphenylsulfanyl), 5-methoxy 325.38 Higher molar mass; presence of pyridine enhances hydrogen-bonding capacity
4-[(4-Chlorophenyl)sulfanyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether N/A C₁₈H₁₂Cl₃N₂OS₂ 2-(2,4-dichlorobenzylsulfanyl), 4-(4-chlorophenylsulfanyl), 5-methoxy 433.78 Increased steric bulk and lipophilicity due to dichlorobenzyl group; limited solubility in aqueous media

Functional Group Impact on Reactivity and Bioactivity

  • Electron-Withdrawing vs. In contrast, the 2-methoxyphenylsulfanyl group in CAS 338771-65-6 provides electron-donating properties, which may alter redox behavior .
  • Substituent Position : Replacing the 5-methoxy group with a carboxylate (e.g., CAS 339019-54-4) significantly increases polarity, making the compound more amenable to hydrolytic reactions or salt formation .
  • Biological Relevance : Compounds like 4-[5-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]phenyl methyl ether (CAS 618880-66-3) incorporate benzimidazole moieties, which are common in antifungal and antiviral agents. The absence of such heterocycles in the target compound suggests divergent biological pathways .

Biological Activity

4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether, a compound with significant potential in medicinal chemistry, has been the subject of various studies due to its diverse biological activities. This article provides an overview of its biological properties, including antiviral, antibacterial, and anticancer activities, along with relevant research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H14Cl2N2OS2
  • CAS Number : 3628016
  • Molecular Weight : 394.34 g/mol

1. Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit promising antiviral properties. For instance, studies have shown that related compounds can inhibit viral replication effectively:

  • Mechanism of Action : The compound may interfere with viral polymerases or other critical enzymes necessary for viral replication.
  • Case Study : A study evaluating the efficacy of similar pyrimidine derivatives against the Tobacco Mosaic Virus (TMV) reported an EC50 value of 30.57 µM, indicating moderate antiviral activity .

2. Antibacterial Activity

The antibacterial potential of this compound has also been explored:

  • In Vitro Studies : Various derivatives have shown activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the lipophilicity, potentially improving membrane penetration.
  • Research Findings : A related study found that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) below 100 µg/mL against Staphylococcus aureus and Escherichia coli .

3. Anticancer Activity

Pyrimidine derivatives are frequently investigated for their anticancer properties:

  • Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that certain derivatives led to significant reductions in cell viability.
  • Mechanism : These compounds may induce apoptosis through the activation of caspase pathways or inhibit key signaling pathways involved in tumor growth .

Summary of Research Findings

Biological ActivityReferenceKey Findings
Antiviral EC50 = 30.57 µM against TMV
Antibacterial MIC < 100 µg/mL against S. aureus and E. coli
Anticancer Significant reduction in viability of MCF-7 and A549 cells

Q & A

Basic: What are the recommended synthetic routes for preparing 4-((4-chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether, and how can purity be optimized?

A common approach involves nucleophilic substitution reactions at the pyrimidine core. For example, ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate derivatives are synthesized by reacting chlorinated pyrimidines with thiol-containing nucleophiles (e.g., 4-chlorothiophenol) under basic conditions (e.g., K₂CO₃ in DMF) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol or acetonitrile) is critical to achieve >95% purity. Monitoring reaction progress with TLC or HPLC ensures minimal byproducts .

Basic: How is the structural characterization of this compound validated in academic research?

X-ray crystallography using programs like SHELXL (for small-molecule refinement) confirms bond lengths, angles, and stereochemistry . Spectroscopic methods include:

  • ¹H/¹³C NMR : Key signals include the pyrimidine C5 methyl ether (~δ 3.8 ppm) and aromatic protons from the 4-chlorophenyl group (~δ 7.4–7.6 ppm) .
  • HRMS : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (e.g., C₁₃H₁₂ClN₂OS₂ requires m/z 330.0077) .

Basic: What safety protocols are essential when handling this compound in the lab?

  • PPE : Gloves (nitrile), lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Classify as halogenated waste and coordinate with certified hazardous waste handlers .

Advanced: How do electronic effects of substituents influence the reactivity of the pyrimidine core in cross-coupling reactions?

The electron-withdrawing 4-chlorophenylsulfanyl group deactivates the pyrimidine ring, directing electrophilic substitutions to the less hindered C5 position. Computational studies (DFT) show that the methylsulfanyl group at C2 increases electron density at C4/C6, facilitating Suzuki-Miyaura couplings with aryl boronic acids . Kinetic studies using in-situ IR or NMR can monitor substituent effects on reaction rates .

Advanced: How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Discrepancies in yields may arise from variations in solvent polarity (e.g., DMF vs. THF) or catalyst loading. For example, higher temperatures (>100°C) in DMF improve nucleophilic substitution efficiency but may degrade sensitive functional groups . Conflicting NMR data could result from solvent-induced shifts (CDCl₃ vs. DMSO-d₆) or tautomerism. Reproducibility requires strict control of reaction conditions and referencing IUPAC-standardized spectral databases .

Advanced: What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., kinases or cytochrome P450 isoforms).
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites for functionalization .

Advanced: How can researchers design assays to evaluate the compound’s biological activity?

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values with controls like doxorubicin .

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